EGFR/VEGFR2-IN-2

Beschreibung

Eigenschaften

IUPAC Name |

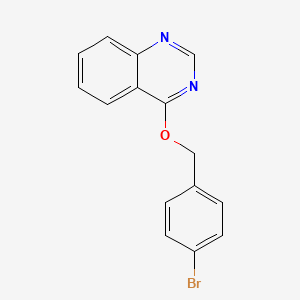

4-[(4-bromophenyl)methoxy]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADJIQURPZZXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual-Action Inhibitor EGFR/VEGFR2-IN-2: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the mechanism of action of the dual EGFR/VEGFR2 inhibitor, EGFR/VEGFR2-IN-2 (also identified as compound 4b). This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the compound's inhibitory effects, the signaling pathways it targets, and the experimental protocols used for its evaluation.

This compound is a novel compound identified as a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1] This dual inhibitory action is significant as both EGFR and VEGFR2 are key regulators in signaling pathways that are often dysregulated in cancer, promoting tumor growth, proliferation, and angiogenesis.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the phosphorylation activity of both EGFR and VEGFR2. By targeting these two critical receptor tyrosine kinases, the compound effectively blocks downstream signaling cascades, leading to a reduction in cancer cell proliferation and survival. The dual-nature of the inhibitor allows it to simultaneously address both the tumor cells directly through EGFR inhibition and the tumor's blood supply through the anti-angiogenic effects of VEGFR2 inhibition.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified through both enzymatic and cellular assays. The following tables summarize the key IC50 values, providing a clear comparison of its activity against both target kinases and its effect on cancer cell lines.

| Enzymatic Inhibition Data | |

| Target Kinase | This compound (Compound 4b) IC50 (µM) |

| EGFR | 0.08 ± 0.01 |

| VEGFR-2 | 0.15 ± 0.02 |

| Cellular Proliferation Inhibition Data | |

| Cell Line | This compound (Compound 4b) IC50 (µM) |

| MCF-7 (Human Breast Adenocarcinoma) | 12.26 ± 0.45 |

| A549 (Human Lung Carcinoma) | 8.47 ± 0.30 |

Signaling Pathways and Inhibition

The following diagrams illustrate the EGFR and VEGFR2 signaling pathways and the points at which this compound intervenes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

The following workflow outlines the protocol for determining the enzymatic inhibition of EGFR and VEGFR-2.

References

The Rise of Dual-Target Inhibition: A Deep Dive into the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent EGFR/VEGFR2 Inhibitors

For Immediate Release

In the landscape of modern oncology, the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival has emerged as a powerful therapeutic strategy. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of a promising class of dual inhibitors: the pyrazolo[3,4-d]pyrimidine derivatives targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a versatile framework for designing potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, including EGFR and VEGFR2.[2] Overexpression and aberrant signaling of EGFR are hallmarks of numerous cancers, driving uncontrolled cell proliferation.[3] Concurrently, VEGFR2 activation is a critical step in angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize.[4] The dual inhibition of these two key receptors, therefore, presents a synergistic approach to combatting cancer by simultaneously halting tumor cell proliferation and cutting off its nutrient supply.[5][6]

This guide synthesizes publicly available data to present a comprehensive overview of the SAR, quantitative biological data, and key experimental methodologies for this important class of inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the reported in vitro inhibitory activities against EGFR and VEGFR2, as well as the anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Modifications | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | Reference |

| Series 1 | 4-(Phenylamino) substitution | |||

| 13 | 3-ethynylphenylamino at C4 | <0.01 | - | [7] |

| 14 | 3-chloro-4-fluorophenylamino at C4 | <0.01 | - | [7] |

| 15 | 3-bromophenylamino at C4 | <0.01 | - | [7] |

| 17 | 3-methylphenylamino at C4 | <0.01 | - | [7] |

| 19 | 4-methylphenylamino at C4 | <0.01 | - | [7] |

| 22 | 3,4-dimethylphenylamino at C4 | <0.01 | - | [7] |

| 26 | 3-chloro-4-(3-fluorobenzyloxy)phenylamino at C4 | <0.01 | - | [7] |

| 28 | 3-ethynyl-5-(trifluoromethyl)phenylamino at C4 | <0.01 | - | [7] |

| 30 | 3-chloro-4-((3-fluorobenzyl)oxy)phenylamino at C4 | <0.01 | - | [7] |

| Series 2 | Varied substitutions | |||

| 4 | - | 0.054 | - | [8] |

| 15 | Cyano derivative | 0.135 | - | [8] |

| 16 | Analog of compound 15 | 0.034 | - | [8] |

| Series 3 | Thienopyrimidine derivatives | |||

| 5f | - | 1.18-fold more potent than Erlotinib | 1.23 | [5] |

| Series 4 | 2-thioxoimidazolidin-4-one derivatives | |||

| 6 | - | Better than Erlotinib | Better than Sorafenib | [9] |

| 8a | - | Better than Erlotinib | Better than Sorafenib | [9] |

| Series 5 | bis([7][10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | |||

| 23j | - | - | 0.0037 | [4] |

| Series 6 | Pyrazolo[3,4-d]pyrimidine-based | |||

| 33 | 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | Potent FLT3 and VEGFR2 inhibitor | Potent | [10][12] |

Note: "-" indicates data not reported in the cited source.

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | GI50/IC50 (µM) | Reference |

| Series 1 | |||

| 15 | NCI 60 Panel | 0.018 - 9.98 (GI50) | [8] |

| 16 | NCI 60 Panel | 0.018 - 9.98 (GI50) | [8] |

| Series 2 | |||

| 10k | HT-29, HCT-116 and others | 0.03 - 1.6 | [13] |

| Series 3 | |||

| II-1 | HepG2 | 5.90 ± 0.05 | [14] |

| Series 4 | |||

| 6 | MCF-7, HepG2, A549 | Superior to Sorafenib and Erlotinib | [9] |

| 8a | MCF-7, HepG2, A549 | Superior to Sorafenib and Erlotinib | [9] |

| Series 5 | |||

| 23j | HepG2, MCF-7 | 6.4 (HepG2), 8.2 (MCF-7) | [4] |

Key Structure-Activity Relationship Insights

The analysis of the available data reveals several key trends in the SAR of pyrazolo[3,4-d]pyrimidine derivatives:

-

The 4-position is critical for activity: Substitution at the C4 position with a (substituted) anilino group is a common feature in potent inhibitors. The nature of the substituent on the phenyl ring significantly influences both EGFR and VEGFR2 inhibitory activity. Small, electron-withdrawing groups on the phenyl ring, such as chloro, bromo, and ethynyl, are often associated with high potency.[7]

-

Hydrophobic interactions are key: The phenyl ring at the C4 position occupies a hydrophobic pocket in the ATP-binding site of the kinases. Modifications that enhance these hydrophobic interactions can lead to increased potency.

-

The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binder: The nitrogen atoms in the pyrazole and pyrimidine rings form crucial hydrogen bonds with the hinge region of the kinase domain, anchoring the inhibitor in the active site.

-

Linker modification impacts dual-targeting: The linker connecting the pyrazolo[3,4-d]pyrimidine core to other moieties plays a role in achieving dual inhibitory activity. For instance, a urea-based linker has been utilized in compounds showing potent inhibition of both FLT3 and VEGFR2.[10][12]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections outline the typical protocols used for the evaluation of pyrazolo[3,4-d]pyrimidine-based EGFR/VEGFR2 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and VEGFR2 kinases.

General Protocol (e.g., ADP-Glo™ Kinase Assay): [2]

-

Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are diluted in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT).[2]

-

Compound Preparation: Test compounds are serially diluted in DMSO to the desired concentrations.

-

Kinase Reaction: In a 384-well plate, the kinase, test compound (or DMSO as a control), and a mixture of ATP and substrate are combined.[2]

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[2]

-

ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction.[2]

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds or DMSO (vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).[5][11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition relative to the vehicle control is calculated, and the GI50 values are determined.

Western Blot Analysis

Objective: To investigate the effect of the inhibitors on the phosphorylation status of EGFR, VEGFR2, and their downstream signaling proteins.

General Protocol:

-

Cell Lysis: Cancer cells are treated with the test compound for a specified time, and then the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, VEGFR2, and downstream targets (e.g., Akt, ERK).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon treatment with the inhibitor.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, a typical experimental workflow, and the core structure-activity relationships.

Caption: EGFR and VEGFR2 signaling pathways and points of inhibition.

Caption: Typical experimental workflow for inhibitor development.

References

- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Paths of Angiogenesis: A Technical Guide to the Roles of EGFR and VEGFR2

For Immediate Release

A comprehensive examination of the intricate signaling networks of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) reveals their pivotal and intertwined roles in the process of angiogenesis. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing the core mechanisms, experimental validation, and quantitative data underpinning the pro-angiogenic functions of these two key receptor tyrosine kinases.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis. At the heart of this complex process lie two critical signaling pathways orchestrated by EGFR and VEGFR2. While VEGFR2, activated by its ligand VEGF-A, is the principal mediator of pro-angiogenic signals in endothelial cells, EGFR's role, primarily activated by ligands such as Epidermal Growth Factor (EGF), extends beyond its well-established functions in cell proliferation and survival to significantly contribute to the angiogenic cascade.

This guide elucidates the individual signaling cascades of EGFR and VEGFR2, explores their significant crosstalk, and provides detailed experimental methodologies for their investigation. Quantitative data are presented in structured tables for clear comparison, and all signaling pathways and experimental workflows are visualized through detailed diagrams.

The Pro-Angiogenic Role of Epidermal Growth Factor Receptor (EGFR)

While not a direct driver of endothelial cell proliferation and migration in the same manner as VEGFR2, EGFR plays a crucial indirect role in promoting angiogenesis. Activation of EGFR in tumor cells leads to the upregulation of pro-angiogenic factors, most notably VEGF-A.[1] This paracrine signaling stimulates adjacent endothelial cells, initiating the angiogenic process.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that ultimately lead to the transcription of genes involved in cell growth, survival, and angiogenesis. A key pathway involves the activation of STAT3, which has been shown to be a major contributor to EGF-stimulated VEGF-A production.[1]

VEGFR2: The Master Regulator of Angiogenesis

VEGFR2 is the primary receptor for VEGF-A on endothelial cells and is the main transducer of the signals that lead to their proliferation, migration, and survival, all critical steps in angiogenesis.

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation, most notably at tyrosine residue 1175 (Y1175). This phosphorylation event serves as a docking site for the adaptor protein PLCγ, leading to the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are essential for endothelial cell function in angiogenesis.

Crosstalk and Convergence of EGFR and VEGFR2 Signaling

The pro-angiogenic effects of EGFR and VEGFR2 are not isolated; significant crosstalk exists between their signaling pathways, creating a robust network that promotes neovascularization. EGFR activation in tumor cells is a primary mechanism for the production of VEGF-A, which in turn activates VEGFR2 on endothelial cells. Furthermore, some studies suggest that EGFR may be expressed on endothelial cells, allowing for direct stimulation by EGF family ligands. The convergence of both pathways on common downstream effectors like the MAPK/ERK and PI3K/Akt pathways highlights the potential for synergistic effects and provides a strong rationale for dual-targeting therapeutic strategies.

Quantitative Analysis of EGFR and VEGFR2 in Angiogenesis

The following tables summarize key quantitative data related to the role of EGFR and VEGFR2 in angiogenesis, providing a comparative overview for researchers.

Table 1: Ligand-Receptor Binding and Expression

| Parameter | EGFR | VEGFR2 | Reference |

| Ligands | EGF, TGF-α, etc. | VEGF-A, VEGF-C, VEGF-D | [1] |

| Ligand Affinity (Kd) | ~100 nM (EGF) | 75-760 pM (VEGF-A) | [2] |

| Receptor Expression (Endothelial Cells) | Low/Variable | 4,500 - 8,100 receptors/cell | [2] |

Table 2: Impact of Ligand Stimulation on Endothelial Cells

| Parameter | EGF | VEGF-A | Reference |

| Proliferation | Indirectly stimulates via VEGF upregulation | Directly stimulates | |

| Migration | Indirectly stimulates via VEGF upregulation | Directly stimulates | [3] |

| VEGF-A Secretion (from H292 cells) | 2-fold increase (774 pg/mL/µg protein) | - | [1] |

Table 3: Efficacy of Inhibitors in Angiogenesis Assays

| Inhibitor | Target | Assay | IC50 | Reference |

| Vandetanib | VEGFR2, EGFR | Cell-free kinase assay | 40 nM (VEGFR2), 500 nM (EGFR) | [4] |

| Axitinib | VEGFR2 | Cell-free kinase assay | 0.2 nM | [5] |

| Sorafenib | VEGFR2, Raf kinases | Cell-free kinase assay | 90 nM (VEGFR2) | [4] |

| Cetuximab | EGFR | Inhibition of VEGF-A production | - | [1] |

Experimental Protocols for Studying EGFR and VEGFR2 in Angiogenesis

Detailed methodologies are crucial for the accurate investigation of EGFR and VEGFR2 in angiogenesis. The following sections provide protocols for key in vitro and in vivo assays.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Protocol:

-

Preparation: Thaw Matrigel on ice overnight. Pre-chill pipette tips and a 96-well plate at -20°C.

-

Coating: Add 50 µL of Matrigel to each well of the pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Suspend human umbilical vein endothelial cells (HUVECs) in basal medium. Seed 1.5 x 104 cells per well onto the solidified Matrigel.

-

Treatment: Add test substances to the wells. For stimulation, use recombinant human VEGF-A (50 ng/mL) or EGF (100 ng/mL). For inhibition, pre-incubate cells with inhibitors such as Vandetanib (40-500 nM) or Cetuximab (100 µg/mL) for 1 hour before seeding.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

-

Analysis: Observe and photograph the formation of capillary-like structures using an inverted microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blot for Receptor Phosphorylation

This technique is used to detect the activation state of EGFR and VEGFR2 by measuring their phosphorylation at specific tyrosine residues.

Protocol:

-

Cell Culture and Treatment: Culture endothelial cells or tumor cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours. Treat cells with EGF (100 ng/mL) or VEGF-A (50 ng/mL) for 5-15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C. Use antibodies specific for phospho-EGFR (Tyr1068) and phospho-VEGFR2 (Tyr1175).[6][7][8][9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to total protein levels for each receptor.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: Place a sterile filter paper disc or a Matrigel plug containing the test substance onto the CAM. For pro-angiogenic studies, use VEGF-A (1 µg/mL) or EGF (1 µg/mL). For anti-angiogenic studies, use inhibitors like Vandetanib (1-10 µM).

-

Incubation: Seal the window with tape and return the eggs to the incubator for 2-3 days.

-

Analysis: On day 5 or 6, observe and photograph the CAM. Quantify angiogenesis by counting the number of blood vessel branch points within the area of the applied substance.

Mouse Tumor Xenograft Model

This in vivo model is essential for evaluating the anti-angiogenic and anti-tumor efficacy of therapeutic agents targeting EGFR and VEGFR2.[10][11][12]

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., A431, which overexpresses EGFR) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups. Administer vehicle control, EGFR inhibitors (e.g., erlotinib), VEGFR2 inhibitors (e.g., bevacizumab), or a combination thereof.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors and analyze them by immunohistochemistry for markers of angiogenesis (e.g., CD31 to stain endothelial cells), proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).

Conclusion

The intricate and cooperative roles of EGFR and VEGFR2 in promoting angiogenesis present a compelling area of study for both basic and translational research. A thorough understanding of their individual signaling pathways and, critically, their points of convergence and crosstalk, is essential for the development of effective anti-angiogenic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of angiogenesis and developing novel therapeutic strategies to combat diseases driven by aberrant neovascularization. The dual inhibition of both EGFR and VEGFR2 signaling pathways represents a promising approach to overcoming resistance and improving patient outcomes in cancer and other angiogenesis-dependent diseases.

References

- 1. EGF Potentiation of VEGF Production Is Cell Density Dependent in H292 EGFR Wild Type NSCLC Cell Line [mdpi.com]

- 2. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF is essential for the growth and migration of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]

- 8. Anti-EGFR (phospho Tyr1068) antibody (GTX132810) | GeneTex [genetex.com]

- 9. Anti-EGFR (phospho Tyr1068) Antibody (A16953) | Antibodies.com [antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor-resistant human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dual EGFR and VEGFR2 Inhibition: A Technical Guide to Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are pivotal receptor tyrosine kinases (RTKs) that regulate critical cellular processes, including proliferation, survival, migration, and angiogenesis. In the context of oncology, the signaling pathways governed by these receptors are frequently dysregulated, contributing to tumor growth, progression, and metastasis. Growing evidence points to significant crosstalk and potential for direct interaction between the EGFR and VEGFR2 pathways, making the simultaneous inhibition of both receptors a compelling therapeutic strategy. Overexpression of EGFR can lead to increased VEGF expression, a key ligand for VEGFR2, thereby promoting angiogenesis. Conversely, upregulation of VEGF signaling can contribute to resistance to EGFR-targeted therapies.[1][2] This guide provides an in-depth technical overview of the combined EGFR/VEGFR2 signaling pathway, methodologies for its analysis, and the therapeutic rationale for dual inhibition.

The Interconnected Signaling Network of EGFR and VEGFR2

EGFR and VEGFR2, upon ligand binding, undergo dimerization, which stimulates their intracellular kinase domains and leads to autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking platforms for a host of downstream signaling molecules, initiating cascades that drive cellular responses.

EGFR Signaling: Activation of EGFR by ligands such as Epidermal Growth Factor (EGF) triggers downstream pathways including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[3][4]

VEGFR2 Signaling: VEGFR2 is the primary mediator of the angiogenic effects of VEGF-A. Its activation in endothelial cells stimulates proliferation, migration, and survival, largely through the PI3K/AKT and PLCγ/PKC/MAPK pathways, which are crucial for the formation of new blood vessels.[5][6][7]

Crosstalk and Heterodimerization: A key aspect of the EGFR/VEGFR2 axis is the extensive crosstalk between their signaling cascades. Both pathways converge on common downstream effectors like the PI3K/AKT and MAPK pathways.[4][8] Furthermore, studies have shown that EGFR and VEGFR2 can engage in direct interactions within the plasma membrane. This can occur both in the absence of ligands and, more significantly, when both EGF and VEGF are present, leading to the formation of heterooligomers with potentially novel signaling properties.[9][10] This interaction suggests a mechanism for signal diversification and amplification.

Below is a diagram illustrating the convergent and interactive nature of the EGFR and VEGFR2 signaling pathways.

Caption: EGFR and VEGFR2 signaling pathways and their crosstalk.

Quantitative Analysis of Dual EGFR/VEGFR2 Inhibition

The efficacy of dual EGFR/VEGFR2 inhibitors is often evaluated through in vitro and in vivo studies. The tables below summarize representative quantitative data from such experiments.

Table 1: In Vitro Inhibitory Activity of Dual-Targeting Compounds

| Compound | Target Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|---|

| Compound 6 | MCF-7 | EGFR Inhibition | 0.07 | Erlotinib | 0.12 |

| VEGFR-2 Inhibition | 0.09 | Sorafenib | 0.15 | ||

| Compound 8a | MCF-7 | EGFR Inhibition | 0.08 | Erlotinib | 0.12 |

| VEGFR-2 Inhibition | 0.11 | Sorafenib | 0.15 | ||

| Vandetanib | TKKK (Cholangiocarcinoma) | Cell Proliferation | 4.5 | - | - |

| | OZ (Cholangiocarcinoma) | Cell Proliferation | 12.2 | - | - |

Data synthesized from multiple sources for illustrative purposes.[11][12]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Treatment Group | Xenograft Model | Endpoint | Result |

|---|---|---|---|

| Vandetanib | H1975 (NSCLC) | Tumor Growth Inhibition | Significantly more effective than erlotinib or gefitinib alone. |

| Bevacizumab + Erlotinib | H1975 (NSCLC) | Tumor Growth Inhibition | Significantly more effective than erlotinib or gefitinib alone. |

| Vandetanib | A549 (NSCLC) | Tumor Growth Inhibition | Better inhibition than erlotinib or bevacizumab alone. |

| AZD2171 + Gefitinib | CAL33 (Head and Neck) | Time to reach 1000 mm³ tumor volume | Significantly increased compared to single agents. |

Data synthesized from multiple sources for illustrative purposes.[13][14]

Key Experimental Protocols

A multi-faceted approach is required to thoroughly investigate the EGFR/VEGFR2 signaling network. Below are detailed methodologies for key experiments.

Western Blot Analysis of Receptor Phosphorylation

This technique is fundamental for assessing the activation state of EGFR and VEGFR2 and the efficacy of inhibitors in blocking their phosphorylation.

Experimental Workflow:

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells with known EGFR/VEGFR2 expression (e.g., A431 for EGFR, HUVECs for VEGFR2) and grow to 70-80% confluency. Serum-starve cells to reduce basal receptor phosphorylation before treating with inhibitors at various concentrations, followed by stimulation with EGF or VEGF.[15][16]

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]

-

Gel Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies specific for phosphorylated EGFR (e.g., p-Tyr1068) and VEGFR2 (e.g., p-Tyr1175) overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][15]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH) and total receptor levels.[7]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation, to assess the anti-proliferative effects of dual inhibitors.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 1.0x10⁴ cells/well and allow them to adhere overnight.[17][18]

-

Compound Treatment: Treat cells with a range of concentrations of the test compounds and incubate for 48-72 hours.[19]

-

MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[17]

-

Solubilization and Measurement: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[19]

Fluorescence Resonance Energy Transfer (FRET) for Receptor Interaction

FRET is a powerful technique to study the proximity and interaction of EGFR and VEGFR2 in the plasma membrane of living cells.[9]

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with constructs encoding EGFR and VEGFR2 fused to FRET donor (e.g., eYFP) and acceptor fluorophores.

-

Ligand Treatment: Treat cells with saturating concentrations of EGF, VEGF, or both.[9]

-

Image Acquisition: Acquire spectral images using two-photon excitation microscopy. Two scans are typically performed: one to excite the donor and a second to directly excite the acceptor.[9]

-

FRET Analysis: A quantitative FRET protocol is used to determine the donor and acceptor concentrations and the FRET efficiency in individual cells. A positive FRET signal indicates that the two receptors are in close proximity (typically within 1-10 nm), suggesting direct interaction.[9]

Tumor Xenograft Model

In vivo tumor xenograft models are crucial for evaluating the anti-tumor efficacy of dual EGFR/VEGFR2 inhibitors.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549, H1975) into the flanks of immunocompromised mice.[6]

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (vehicle control, single agents, combination therapy).[14]

-

Drug Administration and Monitoring: Administer drugs according to the desired schedule (e.g., daily oral gavage). Measure tumor volume with calipers and monitor animal body weight regularly.[13][14]

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as Western blotting for target engagement or immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[14]

Conclusion

The intricate and interconnected nature of the EGFR and VEGFR2 signaling pathways presents a compelling case for the development and application of dual inhibitors in cancer therapy. Such agents have the potential to overcome resistance mechanisms and offer a more comprehensive blockade of tumor growth and angiogenesis. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this promising therapeutic strategy, from the molecular intricacies of receptor interaction to the evaluation of anti-tumor efficacy in preclinical models. A thorough understanding and application of these techniques are essential for advancing the development of novel and effective cancer treatments targeting the EGFR/VEGFR2 axis.

References

- 1. Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and molecular insights from dual inhibitors of EGFR and VEGFR2 as a strategy to improve the efficacy of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions between Ligand-Bound EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. dovepress.com [dovepress.com]

- 18. Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

In Vitro Characterization of Dual EGFR/VEGFR2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. The following sections detail the biochemical and cell-based assays, along with the underlying signaling pathways, that are crucial for evaluating the potency and mechanism of action of these targeted therapies. The data presented for representative compounds, EGFR/VEGFR2-IN-4 and EGFR/VEGFR2-IN-8, serves to illustrate the typical characterization process.

Data Presentation: Quantitative Analysis of Dual Kinase Inhibition

The efficacy of a dual EGFR/VEGFR2 inhibitor is quantified through its inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the publicly available data for representative compounds.

Table 1: Biochemical Kinase Inhibition

| Compound | Target | IC50 (nM) | Assay Conditions |

| EGFR/VEGFR2-IN-4 | EGFR | 18.7 | 1 µM ATP |

| VEGFR2 | 102.3 | 1 µM ATP | |

| EGFR/VEGFR2-IN-8 | EGFR | 57 | Not Specified |

| VEGFR2 | 21 | Not Specified |

Data sourced from MedchemExpress product datasheets.[1][2]

Table 2: Cellular Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| EGFR/VEGFR2-IN-8 | MCF-7 | Breast Cancer | 20 |

| Panc-1 | Pancreatic Cancer | 22 | |

| A-549 | Lung Cancer | 23 | |

| HT-29 | Colon Cancer | 23 |

Data sourced from MedchemExpress product datasheets.[1]

Signaling Pathways

Dual inhibition of EGFR and VEGFR2 is designed to simultaneously block critical pathways involved in tumor cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

Binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, differentiation, and survival.[1] Key pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

VEGFR2 Signaling Pathway

Vascular endothelial growth factor (VEGF) binding to VEGFR2 on endothelial cells is a primary driver of angiogenesis.[3] This interaction leads to receptor dimerization and the activation of signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Similar to EGFR, key downstream pathways include the PLCγ-PKC, PI3K-Akt, and MAPK pathways.[2]

Experimental Protocols

The following section outlines the detailed methodologies for key in vitro experiments used to characterize dual EGFR/VEGFR2 inhibitors.

General Experimental Workflow

The in vitro characterization of a dual EGFR/VEGFR2 inhibitor typically follows a hierarchical approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cellular processes.

Kinase Inhibition Assay (ADP-Glo™ Principle)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human EGFR and VEGFR2 kinase domains

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., EGFR/VEGFR2-IN-2)

-

White, opaque 96- or 384-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor in the kinase buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

-

Luminescence Detection: Measure the luminescence of each well using a microplate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phosphoprotein Levels

This technique is used to detect the phosphorylation status of key proteins in the EGFR and VEGFR2 signaling pathways, providing a direct measure of the inhibitor's on-target effect in a cellular context.

Materials:

-

Cancer cell lines

-

Test inhibitor

-

Growth factors (EGF or VEGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency, serum-starve them, and then pre-treat with the test inhibitor for a specific duration before stimulating with EGF or VEGF.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

References

Target Validation of Dual EGFR/VEGFR2 Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are both validated targets in oncology. EGFR, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.[2] VEGFR2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Given the significant crosstalk and shared downstream signaling pathways between EGFR and VEGFR2, simultaneous inhibition presents a compelling therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[4][5] This technical guide provides a comprehensive overview of the core methodologies for the target validation of a dual EGFR/VEGFR2 inhibitor, conceptually termed EGFR/VEGFR2-IN-2, in cancer cells.

Mechanism of Action and Signaling Pathways

EGFR and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades that regulate critical cellular processes.

Activated EGFR primarily signals through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[2] Activated VEGFR2 also utilizes these pathways in endothelial cells to stimulate proliferation, migration, and survival, leading to angiogenesis. In some cancer cells that co-express both receptors, there is a functional interplay where EGFR signaling can upregulate VEGF expression, creating an autocrine or paracrine loop that further drives tumor progression.[1][4]

A dual inhibitor like this compound is designed to bind to the ATP-binding site within the kinase domain of both EGFR and VEGFR2, preventing their phosphorylation and subsequent activation of downstream signaling.[6][7]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the validation of a dual EGFR/VEGFR2 inhibitor.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

|---|---|

| EGFR (wild-type) | 15.8 |

| EGFR (L858R) | 8.2 |

| EGFR (T790M) | 45.3 |

| VEGFR2 | 22.5 |

Table 2: Cellular Proliferation Inhibition (72h incubation)

| Cell Line | EGFR Status | VEGFR2 Status | GI₅₀ (nM) |

|---|---|---|---|

| A431 (Epidermoid Carcinoma) | High | Low | 35.2 |

| NCI-H1975 (NSCLC) | L858R/T790M | Moderate | 68.7 |

| MDA-MB-231 (Breast Cancer) | Moderate | High | 55.4 |

| HUVEC (Endothelial Cells) | Low | High | 42.1 |

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | - | 0 |

| This compound | 25 | 48 |

| this compound | 50 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified EGFR and VEGFR2 kinases.

Materials:

-

Recombinant human EGFR and VEGFR2 kinases

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer containing the respective enzyme (EGFR or VEGFR2).

-

Add a small volume (e.g., 50 nL) of the this compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing the substrate and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on various cancer and endothelial cell lines.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, MDA-MB-231) and HUVECs

-

Appropriate cell culture media and supplements

-

This compound (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.

Western Blotting for Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of EGFR, VEGFR2, and downstream signaling proteins.[8]

Materials:

-

Selected cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specific time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the change in phosphorylation of target proteins relative to total protein and the loading control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.[9][10]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for xenograft establishment (e.g., MDA-MB-231)

-

This compound formulation for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control at predetermined doses and schedules (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a defined treatment period, euthanize the mice and excise the tumors for further pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

The target validation of a dual EGFR/VEGFR2 inhibitor requires a multi-faceted approach encompassing biochemical, cellular, and in vivo assays. The protocols outlined in this guide provide a robust framework for characterizing the potency, selectivity, and efficacy of such compounds. Successful validation through these methodologies is a critical step in the preclinical development of novel cancer therapeutics targeting these key oncogenic pathways.

References

- 1. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Bispecific Antibody Targeting EGFR and VEGFR2 Is Effective against Triple Negative Breast Cancer via Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mayo.edu [mayo.edu]

A Technical Guide to the Preclinical Evaluation of Dual EGFR/VEGFR2 Inhibitors

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal receptor tyrosine kinases in oncology.[1][2] EGFR activation is linked to processes crucial for tumor progression, including cell proliferation, survival, and migration.[1][3] Concurrently, VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[4][5][6] A significant interplay exists between these two pathways; EGFR signaling can up-regulate VEGF expression, and VEGF-driven angiogenesis can, in turn, contribute to resistance against EGFR-targeted therapies.[3][7] This intricate relationship provides a strong rationale for developing dual inhibitors that can simultaneously block both pathways, potentially leading to improved antitumor efficacy and overcoming resistance mechanisms.[7][8]

This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the preclinical evaluation of novel dual EGFR/VEGFR2 inhibitors, designed for researchers and professionals in drug development.

Core Signaling Pathways and Crosstalk

EGFR and VEGFR-2, upon binding their respective ligands (e.g., EGF and VEGF), dimerize and autophosphorylate, initiating downstream signaling cascades.[1][3][9] Key pathways activated include the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[10] The activation of EGFR can stimulate the synthesis and secretion of angiogenic factors like VEGF, directly linking the two pathways.[1] Dual inhibition aims to disrupt these cascades at critical nodes, thereby inhibiting both tumor cell growth and the formation of its supportive vasculature.

General Preclinical Evaluation Workflow

The preclinical assessment of a dual EGFR/VEGFR2 inhibitor follows a structured, multi-stage process. It begins with initial biochemical assays to confirm target engagement and potency. Promising candidates then advance to cell-based assays to evaluate their effects on cancer cell lines. The most effective compounds are subsequently tested in animal models to assess in vivo efficacy, pharmacokinetics, and safety before being considered for clinical development.

In Vitro Evaluation: Data and Protocols

In vitro assays are fundamental for the initial screening and characterization of dual inhibitors. They provide quantitative data on enzyme inhibition, cellular effects, and mechanism of action.

Quantitative Data Summary: In Vitro Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) and cytotoxic activities of various dual EGFR/VEGFR2 inhibitors against kinases and cancer cell lines.

Table 1: Enzymatic Inhibition of EGFR and VEGFR-2

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 15 | VEGFR-2 | 0.0787 µM | [11] |

| Compound 3a | EGFR | 0.17 µM | [11] |

| Compound 2b | VEGFR-2 | 2.86 µM | [8][11] |

| Compound 3f | EGFR | 5.29 µM | [8][11] |

| Compound 11 | VEGFR-2 | 0.192 µM | [12] |

| Indole Derivative III | EGFR | 18 nM | [5] |

| Indole Derivative III | VEGFR-2 | 45 nM | [5] |

| Compound 8q | VEGFR-2 | 251 nM | [5] |

| Nicotinamide 6 | VEGFR-2 | 60.83 nM | [4] |

| Sorafenib (Control) | VEGFR-2 | 53.65 nM | [4] |

| Pyrazole 29 | VEGFR-2 | 0.034 µM |[6] |

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | HCT-116 | Colorectal | 3.53 | [11] |

| Compound 6 | HepG-2 | Liver | 3.33 | [11] |

| Compound 6 | MCF-7 | Breast | 4.31 | [11] |

| Compound 3k | MCF-7 | Breast | 4.21 | [8][11] |

| Nicotinamide 6 | HCT-116 | Colorectal | 9.3 | [4] |

| Nicotinamide 6 | HepG-2 | Liver | 7.8 | [4] |

| Compound 11 | A549 | Lung | 10.61 | [12] |

| Compound 11 | HepG-2 | Liver | 9.52 | [12] |

| 1,2,3-Triazole 31 | HT-29 | Colorectal | 1.61 |[6] |

Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]

-

Objective: To determine the IC50 value of a test compound against purified EGFR and VEGFR-2 kinases.

-

Materials:

-

White 96-well or 384-well assay plates.

-

Purified, recombinant EGFR and VEGFR-2 enzymes.

-

Specific peptide substrates for each kinase.

-

Test compound (serial dilutions).

-

ATP solution.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent).

-

Multimode plate reader with luminescence detection.

-

-

Procedure:

-

Compound Plating: Add 5 µL of serially diluted test compound or vehicle control (e.g., DMSO) to the wells of the assay plate.[13]

-

Kinase/Substrate Addition: Prepare a 2X kinase/substrate mixture in kinase assay buffer. Add 10 µL of this mixture to each well. Pre-incubate for 10 minutes at room temperature.[13]

-

Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km value for the specific kinase. Incubate for 60 minutes at 30°C.[13]

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]

-

Objective: To determine the cytotoxic effect (IC50) of a test compound on various cancer cell lines.

-

Materials:

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Test compound (serial dilutions).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate spectrophotometer (570 nm).

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[15]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

-

This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

-

Objective: To evaluate the anti-angiogenic potential of a test compound by measuring its effect on endothelial cell tube formation.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Basement membrane extract (e.g., Matrigel).

-

96-well cell culture plates.

-

Test compound.

-

Inverted microscope with a camera.

-

-

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations.

-

Incubation: Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells/well) onto the polymerized Matrigel.

-

Tube Formation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

In Vivo Evaluation

In vivo studies are critical for evaluating the efficacy and safety of a drug candidate in a complex biological system.

Tumor Xenograft Models

The most common in vivo model involves implanting human tumor cells into immunocompromised mice (e.g., NSG or nude mice).[16] These are known as xenograft or patient-derived xenograft (PDX) models.

-

Objective: To assess the anti-tumor efficacy of a dual inhibitor in an in vivo setting.

-

Materials:

-

Immunocompromised mice (e.g., female NSG mice, 6-8 weeks old).[17]

-

Human cancer cell line suspension (e.g., A549, MCF-7) or patient-derived tumor fragments.

-

Matrigel (optional, to improve tumor take rate).

-

Test compound formulated in an appropriate vehicle.

-

Digital calipers.

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.[17]

-

Tumor Growth: Monitor the mice regularly until tumors become palpable and reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups (typically 8-10 mice per group).[17] Administer the test compound and vehicle control according to the planned schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[17]

-

Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predefined treatment duration. Tumors are often excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR/VEGFR2).

-

Analysis: Compare the tumor growth curves between the treated and control groups. Calculate metrics such as Tumor Growth Inhibition (TGI).

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

-

Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. Blood samples are collected at various time points after drug administration to measure drug concentration, providing key parameters like bioavailability, half-life, and maximum concentration (Cmax).[6]

-

Pharmacodynamics (PD): PD studies link drug exposure to its biological effect. In the context of dual EGFR/VEGFR2 inhibitors, this can involve analyzing tumor tissue from treated animals to measure the inhibition of EGFR and VEGFR2 phosphorylation or downstream markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Toxicity Studies

Assessing the safety profile of a new drug is crucial. Acute and repeated-dose toxicity studies in rodents are performed to identify potential adverse effects.[8] This includes monitoring clinical signs, body weight changes, food and water consumption, and performing hematology, clinical chemistry, and histopathological analysis of major organs at the end of the study. Combining EGFR and VEGF inhibition can increase the risk of certain adverse events, such as hypertension and proteinuria, which should be monitored closely.[18]

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 18. Efficacy and Toxicity of Combined Inhibition of EGFR and VEGF in Patients With Advanced Non-small Cell Lung Cancer Harboring Activating EGFR Mutations: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EGFR/VEGFR2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are both receptor tyrosine kinases (RTKs) that play pivotal roles in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of their signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention. Dual inhibitors targeting both EGFR and VEGFR2 offer a promising strategy to simultaneously block tumor growth and its blood supply. This document provides detailed in vitro assay protocols to evaluate the efficacy of dual inhibitors, such as EGFR/VEGFR2-IN-2, against these two key oncogenic drivers.

Overview of Signaling Pathways

EGFR Signaling Pathway

EGFR is activated by ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades.[1][2][3] The two primary pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which promote cell proliferation, survival, and differentiation.[1]

VEGFR2 Signaling Pathway

VEGFR2, also known as KDR, is the main mediator of the angiogenic effects of VEGF.[4][5][6] Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, triggering several downstream signaling pathways, including the PLCγ/PKC/MAPK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, essential processes for angiogenesis.[4][5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for EGFR/VEGFR2-IN-2 Xenograft Model Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are key regulators of tumor growth, proliferation, and angiogenesis.[1][2] EGFR signaling promotes tumor cell proliferation and survival, while VEGFR2, activated by VEGF, is crucial for the formation of new blood vessels that supply nutrients to the tumor.[2][3] The crosstalk and interdependency between these two pathways have made their simultaneous inhibition a promising strategy in cancer therapy.[4][5] Dual inhibition can lead to enhanced antitumor activity and potentially overcome resistance to single-agent therapies.[2][6]

These application notes provide a comprehensive protocol for the in vivo administration of EGFR/VEGFR2-IN-2, a novel dual inhibitor, in a human tumor xenograft model. As specific data for "this compound" is not publicly available, this protocol is based on established methodologies for the well-characterized dual EGFR/VEGFR inhibitor, Vandetanib, and can be adapted accordingly.[7][8][9] The non-small cell lung cancer (NSCLC) cell lines A549 (EGFR wild-type) and NCI-H1975 (EGFR L858R/T790M mutant) are highlighted as relevant models for these studies.[10][11][12]

Signaling Pathways

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR2, which are the targets of this compound.

Caption: Simplified EGFR and VEGFR2 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for a xenograft study evaluating this compound.

Cell Culture

Protocol 1: A549 and NCI-H1975 Cell Culture

-

Culture Medium: Culture A549 and NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.[13] Use Trypsin-EDTA to detach the cells.

-

Cell Viability: Before implantation, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

Xenograft Model Establishment

Protocol 2: Subcutaneous Xenograft Implantation

-

Animals: Use female athymic nude mice or NOD/SCID mice, 6-8 weeks old.[7][14]

-

Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[10][12]

-